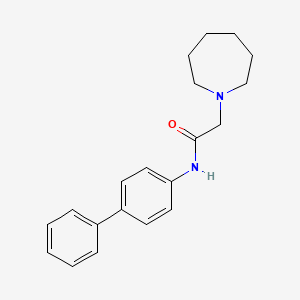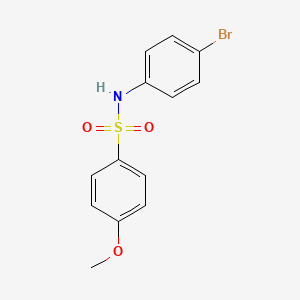
N-(4-bromophenyl)-4-methoxybenzenesulfonamide
Overview
Description
“N-(4-bromophenyl)-4-methoxybenzenesulfonamide” is likely a synthetic organic compound. It contains a sulfonamide group, which is a functional group that consists of a sulfur atom, two oxygen atoms, and a nitrogen atom. Sulfonamides are known for their various biological activities and are used in many drugs .
Synthesis Analysis
While specific synthesis methods for “N-(4-bromophenyl)-4-methoxybenzenesulfonamide” are not available, similar compounds are often synthesized via Suzuki cross-coupling reactions . This involves the reaction of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst .Molecular Structure Analysis
The molecular structure of “N-(4-bromophenyl)-4-methoxybenzenesulfonamide” would likely be confirmed by spectroanalytical data such as NMR and IR .Chemical Reactions Analysis
Again, while specific reactions involving “N-(4-bromophenyl)-4-methoxybenzenesulfonamide” are not available, similar compounds containing bromophenyl groups are often involved in substitution reactions, where the bromine atom is replaced by another group .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(4-bromophenyl)-4-methoxybenzenesulfonamide” would likely be determined by techniques such as melting point determination, solubility testing, and spectroscopic analysis .Scientific Research Applications
Antimicrobial Activity
N-(4-bromophenyl)-4-methoxybenzenesulfonamide: derivatives have been studied for their potential as antimicrobial agents. These compounds have shown promising activity against both bacterial (Gram-positive and Gram-negative) and fungal species. The antimicrobial action is attributed to the ability of these compounds to interfere with the biosynthesis of bacterial lipids or other mechanisms that are essential for microbial survival .
Antiproliferative Agents
These compounds have also been evaluated for their antiproliferative effects, particularly against cancer cell lines such as the human breast adenocarcinoma (MCF7). Some derivatives have demonstrated significant activity, suggesting their potential use in cancer therapy as they may inhibit the growth of cancerous cells .
Molecular Docking Studies
Molecular docking studies of N-(4-bromophenyl)-4-methoxybenzenesulfonamide derivatives have been conducted to understand their interaction with biological targets. These studies help in predicting the binding mode and affinity of the compounds to the receptors, which is crucial for rational drug design .
Antioxidant Properties
Research has indicated that certain derivatives of N-(4-bromophenyl)-4-methoxybenzenesulfonamide exhibit antioxidant properties. This activity is important as it can help in protecting cells from oxidative stress, which is a factor in many diseases including cancer .
Anti-inflammatory Applications
The anti-inflammatory potential of these compounds is another area of interest. By modulating inflammatory pathways, they could be used to treat various inflammatory disorders, providing a new avenue for therapeutic intervention .
Enzyme Inhibition
Some derivatives have been shown to selectively inhibit enzymes like TYK2, which are involved in signaling pathways of cytokines. This inhibition can modulate immune responses and has implications for the treatment of autoimmune diseases and other conditions where cytokine signaling plays a role.
Mechanism of Action
Target of Action
Similar compounds have been found to interact with multiple receptors, which can be helpful in developing new useful derivatives .
Mode of Action
It’s worth noting that similar compounds have shown promising antimicrobial and antiproliferative activities . These compounds interact with their targets, leading to changes that inhibit the growth of pathogens and cancerous cells .
Biochemical Pathways
Related compounds have been found to block the biosynthesis of certain bacterial lipids and/or by additional mechanisms against various bacterial species .
Pharmacokinetics
The lipophilic character of similar compounds has been suggested to contribute to their antimicrobial effect .
Result of Action
Related compounds have shown promising results in combating antimicrobial and anticancer drug resistance by pathogens and cancerous cells .
Action Environment
It’s worth noting that the design and synthesis of similar compounds take into account various factors, including the presence of certain residues and moieties in their molecules .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(4-bromophenyl)-4-methoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrNO3S/c1-18-12-6-8-13(9-7-12)19(16,17)15-11-4-2-10(14)3-5-11/h2-9,15H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFTILAZYVKTGSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromophenyl)-4-methoxybenzenesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N'-[4-(diethylamino)benzylidene]-3-(2-naphthyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B5527961.png)
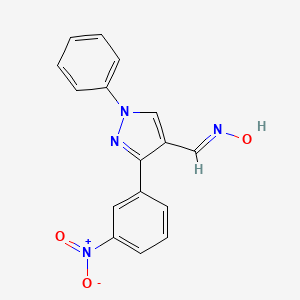
![2,6-dimethoxy-N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5527981.png)
![4-({[3-mercapto-5-(4-pyridinyl)-4H-1,2,4-triazol-4-yl]imino}methyl)-2,6-dimethoxyphenyl acetate](/img/structure/B5527983.png)
![N-(5-methyl-3-isoxazolyl)-4-{[methyl(phenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5527994.png)
![N-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-2-furamide](/img/structure/B5528008.png)
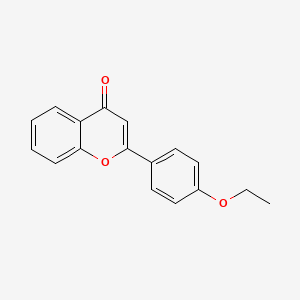
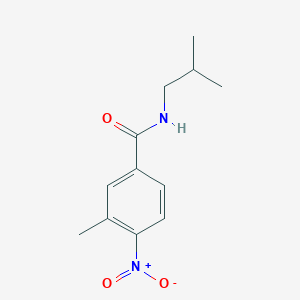

![4-{[(3R*,4S*)-3-amino-4-(4-methoxyphenyl)pyrrolidin-1-yl]carbonyl}-N-methyl-1,3-thiazol-2-amine](/img/structure/B5528041.png)
![2-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]phenol](/img/structure/B5528051.png)
![N-(3,4-dihydro-1H-[1,4]oxazino[4,3-a]benzimidazol-8-yl)pentanamide](/img/structure/B5528052.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{1-[(3-methylisoxazol-5-yl)methyl]piperidin-4-yl}propanamide](/img/structure/B5528056.png)
